molecular formula C22H27N3O5S B7706501 3-(5-Tert-butyl-1,2,4-oxadiazol-3-YL)-4-methoxy-N-[(4-methoxyphenyl)methyl]-N-methylbenzene-1-sulfonamide

3-(5-Tert-butyl-1,2,4-oxadiazol-3-YL)-4-methoxy-N-[(4-methoxyphenyl)methyl]-N-methylbenzene-1-sulfonamide

Cat. No.: B7706501
M. Wt: 445.5 g/mol
InChI Key: BYWNBYXVSFDOMY-UHFFFAOYSA-N
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Description

3-(5-Tert-butyl-1,2,4-oxadiazol-3-YL)-4-methoxy-N-[(4-methoxyphenyl)methyl]-N-methylbenzene-1-sulfonamide is a complex organic compound that features a 1,2,4-oxadiazole ring, a sulfonamide group, and methoxyphenyl substituents. The 1,2,4-oxadiazole ring is known for its bioisosteric properties and wide spectrum of biological activities, making it a valuable framework in drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Tert-butyl-1,2,4-oxadiazol-3-YL)-4-methoxy-N-[(4-methoxyphenyl)methyl]-N-methylbenzene-1-sulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles .

Mechanism of Action

The mechanism of action of 3-(5-Tert-butyl-1,2,4-oxadiazol-3-YL)-4-methoxy-N-[(4-methoxyphenyl)methyl]-N-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets:

Properties

IUPAC Name

3-(5-tert-butyl-1,2,4-oxadiazol-3-yl)-4-methoxy-N-[(4-methoxyphenyl)methyl]-N-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O5S/c1-22(2,3)21-23-20(24-30-21)18-13-17(11-12-19(18)29-6)31(26,27)25(4)14-15-7-9-16(28-5)10-8-15/h7-13H,14H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYWNBYXVSFDOMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC(=NO1)C2=C(C=CC(=C2)S(=O)(=O)N(C)CC3=CC=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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